

# Investigating the abuse potential of tapentadol hydrochloride compared to other opioids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tapentadol hydrochloride*

Cat. No.: *B121083*

[Get Quote](#)

## Tapentadol Hydrochloride: A Comparative Analysis of its Abuse Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of **tapentadol hydrochloride** with that of other commonly prescribed opioids, namely oxycodone and hydrocodone. This analysis is based on a review of post-marketing surveillance data and human abuse potential (HAP) studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Tapentadol's unique pharmacological profile, characterized by its dual mechanism of action as a  $\mu$ -opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI), distinguishes it from traditional opioid analgesics.<sup>[1][2]</sup> This dual action is hypothesized to contribute to its analgesic efficacy while potentially mitigating some of the rewarding effects that drive abuse.<sup>[3]</sup>

## Quantitative Analysis of Abuse Potential

Post-marketing surveillance studies and human abuse potential (HAP) studies provide quantitative data to compare the abuse liability of tapentadol with other opioids. These studies often utilize metrics such as "drug liking," measured on a visual analog scale (VAS), where higher scores indicate a greater potential for abuse.

Table 1: Comparison of "Drug Liking" Scores from Human Abuse Potential Studies

| Opioid (Dose)                 | Comparator (Dose)     | Mean Peak "Drug Liking" Score (VAS)                | Study Population                           | Source |
|-------------------------------|-----------------------|----------------------------------------------------|--------------------------------------------|--------|
| Tapentadol IR (50 mg)         | Hydromorphone (4 mg)  | 59.1 mm                                            | Opioid-experienced, non-dependent subjects | [4]    |
| Tapentadol IR (100 mg)        | Hydromorphone (8 mg)  | Not specified, but similar abuse potential profile | Opioid-experienced, non-dependent subjects | [4]    |
| Tapentadol IR (200 mg)        | Hydromorphone (16 mg) | 73.0 mm                                            | Opioid-experienced, non-dependent subjects | [4]    |
| Hydrocodone IR (45 mg)        | Placebo               | 85.2                                               | Nondependent, recreational opioid users    | [5]    |
| Intact Hydrocodone ER         | Placebo               | 53.9                                               | Nondependent, recreational opioid users    | [5]    |
| Finely Crushed Hydrocodone ER | Placebo               | 66.9                                               | Nondependent, recreational opioid users    | [5]    |
| Chewed Oxycodone DETERx®      | Crushed IR Oxycodone  | Significantly lower (p < 0.0001)                   | Non-dependent, recreational drug abusers   |        |
| NKTR-181 (400 mg)             | Oxycodone (40 mg)     | 62.0 vs. 76.6 (p < 0.0001)                         | Recreational opioid users                  | [6]    |

Note: Direct head-to-head "drug liking" studies between tapentadol, oxycodone, and hydrocodone are limited. The data presented is from separate studies and should be interpreted with caution.

## Post-Marketing Surveillance Data

Numerous post-marketing studies indicate that tapentadol is associated with a lower risk of abuse compared to other potent opioids.

- A study analyzing data from the NAVIPPRO® ASI-MV® surveillance system found that tapentadol abuse was reported significantly less often than comparator opioids such as oxymorphone, hydromorphone, hydrocodone, morphine, fentanyl, and oxycodone.[5][7]
- When adjusted for prescription volume, the risk of abuse for both immediate-release (IR) and extended-release (ER) formulations of tapentadol was among the lowest of the Schedule II comparators.[5][7]
- Data from the Research Abuse, Diversion and Addiction-Related Surveillance (RADARS®) System also showed that the population-based rates of abuse and diversion for tapentadol IR were lower than those for oxycodone and hydrocodone in the two years following its market introduction.[8]
- However, one analysis of RADARS data, after adjusting for drug availability, found the abuse prevalence of tapentadol to be greater than tramadol, similar to hydrocodone, and less than oxycodone.[9] Another study suggested that when adjusted for prescription volume, tapentadol's abuse potential is higher than tramadol and comparable to hydrocodone, but lower than other potent opioids like morphine.[10]

## Experimental Protocols

The assessment of abuse potential in a controlled setting typically involves Human Abuse Potential (HAP) studies. These studies are crucial for understanding the inherent abuse liability of a drug.

## Typical Human Abuse Potential (HAP) Study Protocol

A standard HAP study for an opioid analgesic follows a randomized, double-blind, placebo- and active-controlled crossover design.[11]

### 1. Subject Selection:

- Participants are typically healthy, non-dependent, recreational opioid users.[10]
- They must have a history of recreational opioid use to be able to discern and report the subjective effects of the drugs.[10]

### 2. Study Design:

- Screening Phase: Potential participants undergo a thorough medical and psychological evaluation to ensure they meet the inclusion and exclusion criteria.
- Qualification Phase: Subjects may be required to discriminate between a known opioid agonist and placebo to demonstrate their ability to identify the subjective effects of opioids.
- Treatment Phase: Participants are randomized to receive single doses of the investigational drug (at various therapeutic and supratherapeutic doses), a placebo, and a positive control (a known drug of abuse, such as oxycodone or hydrocodone) in a crossover fashion, with a washout period between each treatment.[11][12]

### 3. Key Outcome Measures:

- Primary Endpoint: The primary measure is typically "drug liking," assessed at various time points using a 100-point bipolar visual analog scale (VAS), where 0 represents "strong disliking," 50 is "neutral," and 100 is "strong liking." [5][13]
- Secondary Endpoints: Other subjective measures include:
  - "Overall Drug Liking" VAS.[5][10]
  - "Take Drug Again" VAS.[6]
  - "Feeling High" VAS.

- Addiction Research Center Inventory - Morphine Benzedrine Group (ARCI-MBG) score, which measures euphoria.
- Pharmacokinetic and Safety Assessments: Blood samples are collected to determine the pharmacokinetic profile of the drug, and safety is monitored throughout the study.[14]

## Signaling Pathways and Mechanisms of Action

The abuse potential of an opioid is intrinsically linked to its interaction with the endogenous opioid system, primarily through the  $\mu$ -opioid receptor (MOR).[15]

### Diagram of Opioid Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Signaling pathways of tapentadol versus traditional opioids.

Mechanism of Action:

- Traditional Opioids (Oxycodone, Hydrocodone): These drugs exert their effects primarily as full agonists at the MOR.[16] Activation of the MOR leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. [17] This cascade ultimately produces analgesia but also strongly activates the brain's reward pathways, leading to euphoria and a high potential for abuse.[15]
- Tapentadol: Tapentadol is also a MOR agonist, but with a lower binding affinity than morphine.[3] Crucially, it also inhibits the reuptake of norepinephrine.[1][2] This dual mechanism is believed to produce a synergistic analgesic effect, allowing for potent pain relief with a lesser degree of MOR activation compared to equianalgesic doses of traditional opioids.[1] The noradrenergic component may also contribute to a lower abuse potential, as norepinephrine reuptake inhibition is not typically associated with significant rewarding effects.[3]

## Experimental Workflow

The following diagram illustrates a typical workflow for a human abuse potential study.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a human abuse potential study.

## Conclusion

The available evidence from both post-marketing surveillance and controlled human abuse potential studies suggests that **tapentadol hydrochloride** has a lower abuse potential compared to traditional, potent  $\mu$ -opioid receptor agonists like oxycodone and hydrocodone. Its dual mechanism of action, which combines MOR agonism with norepinephrine reuptake inhibition, likely contributes to this favorable profile. While tapentadol is still a Schedule II controlled substance with a recognized abuse potential, it may represent a safer alternative for the management of moderate to severe pain in appropriate patients, from the perspective of abuse liability. Further direct comparative studies are warranted to more definitively delineate the differences in abuse potential among these opioids.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
- 2. Tapentadol in pain management: a  $\mu$ -opioid receptor agonist and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nektar Announces Topline Data from Human Abuse Potential Study for NKTR-181, a First-in-Class Investigational Opioid to Treat Chronic Pain | Nektar Therapeutics [ir.nektar.com]
- 7. Pharmacokinetic and Pharmacodynamic Correlations From 2 Studies Evaluating Abuse Potential of Hydrocodone Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Core outcome measures for opioid abuse liability laboratory assessment studies in humans: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isctm.org [isctm.org]
- 13. fda.gov [fda.gov]
- 14. Oral Human Abuse Potential of Oxycodone DETERx® (Xtampza® ER) - PMC [pmc.ncbi.nlm.nih.gov]
- 15.  $\mu$ -Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus caeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ndafp.org [ndafp.org]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Investigating the abuse potential of tapentadol hydrochloride compared to other opioids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121083#investigating-the-abuse-potential-of-tapentadol-hydrochloride-compared-to-other-opioids>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)